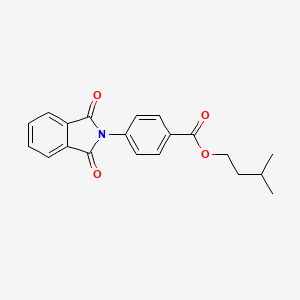![molecular formula C19H14N2O3 B11700885 4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitrofenil)-3,4-dihidrobenzo[h]quinolin-2(1H)-ona es un complejo compuesto orgánico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. Este compuesto, en particular, presenta un grupo nitrofenilo unido a un núcleo de dihidrobenzoquinolinona, lo que lo convierte en un tema de interés para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-nitrofenil)-3,4-dihidrobenzo[h]quinolin-2(1H)-ona generalmente implica la ciclización de penta-2,4-dienamidas mediada por ácido sulfúrico concentrado (H₂SO₄). La reacción procede a través de la formación de un super-electrófilo dicatiónico, seguido de una ciclización nucleofílica intramolecular . Este método es eficiente y produce el producto deseado en buenas cantidades.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas podría mejorar aún más la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-nitrofenil)-3,4-dihidrobenzo[h]quinolin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como el hidrógeno gaseoso (H₂) en presencia de un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) se emplean comúnmente.
Principales Productos
Oxidación: Derivados nitro.
Reducción: Derivados amino.
Sustitución: Varios derivados de quinolina sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-(4-nitrofenil)-3,4-dihidrobenzo[h]quinolin-2(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a su similitud estructural con otros derivados bioactivos de la quinolina.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-nitrofenil)-3,4-dihidrobenzo[h]quinolin-2(1H)-ona implica su interacción con varios objetivos moleculares. El grupo nitrofenilo puede sufrir reducción para formar un grupo amino, que luego puede interactuar con macromoléculas biológicas. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo sus procesos de replicación y transcripción . Este compuesto también puede inhibir enzimas específicas al unirse a sus sitios activos, interrumpiendo así su función normal.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-fenilquinolina-4-carboxílico: Conocido por sus actividades antibacterianas y antifúngicas.
N-p-Tolilquinolina-4-carboxamida: Exhibe una actividad anticancerígena significativa.
4-Bromometil-2(1H)-quinolinona: Utilizado en diversas síntesis químicas y estudios biológicos.
Singularidad
4-(4-nitrofenil)-3,4-dihidrobenzo[h]quinolin-2(1H)-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo nitrofenilo aumenta su reactividad y potencial para una mayor funcionalización, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C19H14N2O3 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-17(13-5-8-14(9-6-13)21(23)24)16-10-7-12-3-1-2-4-15(12)19(16)20-18/h1-10,17H,11H2,(H,20,22) |
Clave InChI |
OIPKUFBEQLIYMY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11700803.png)
![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)
![(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700822.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)



![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
![N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11700866.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)
